molecular formula C9H8F2O2 B13420992 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one CAS No. 501426-62-6

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

Cat. No.: B13420992
CAS No.: 501426-62-6
M. Wt: 186.15 g/mol
InChI Key: QDYRWKURPIEHFM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is a fluorinated aromatic ketone intended for research and development purposes only. It is not for diagnostic or therapeutic use. Compounds of this class are typically employed as versatile intermediates in organic synthesis and medicinal chemistry . The distinct electronic properties provided by the fluorine atom and methoxy group on the phenyl ring can be crucial for modulating the bioactivity and physicochemical properties of target molecules . This scaffold is commonly used in key synthetic reactions, such as the preparation of chalcone derivatives for biological screening or serving as a precursor in the synthesis of complex heterocyclic systems like thienopyrimidines and Schiff bases, which are often explored for their antimicrobial and anti-inflammatory properties . As a research chemical, it is essential for exploring structure-activity relationships (SAR) in drug discovery and for the development of novel materials . Researchers value such high-purity, specialized building blocks to accelerate their projects in pharmaceutical development and advanced material science. This product is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic applications.

Properties

CAS No.

501426-62-6

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3

InChI Key

QDYRWKURPIEHFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CF)F

Origin of Product

United States

Preparation Methods

Reaction of 3-Fluoro-4-methoxyphenol Derivatives with Acylating Agents

One of the most straightforward routes involves the acylation of 3-fluoro-4-methoxyphenol derivatives using acyl chlorides or anhydrides in the presence of Lewis acids like aluminum chloride. This method typically proceeds via Friedel-Crafts acylation, where the aromatic ring undergoes electrophilic substitution to introduce the ethanone moiety.

Reaction scheme:

3-Fluoro-4-methoxyphenol + Acyl chloride (or acetic anhydride) → 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

Conditions:

  • Use of anhydrous conditions
  • Catalysis with aluminum chloride
  • Solvent: Dichloromethane or carbon disulfide
  • Temperature: Room temperature to 50°C

Mechanism:

Electrophilic aromatic substitution where the acylium ion generated from acyl chloride reacts with the activated aromatic ring, favoring substitution at the para position relative to the methoxy group, resulting in the target compound.

Research validation:

This approach aligns with classical aromatic acylation methods documented in organic synthesis literature, where phenolic derivatives are acylated selectively at the para position due to activating effects of the methoxy group.

Synthesis via Friedel-Crafts Acylation of Fluorinated Aromatics

Use of 3-Fluoro-4-methoxyphenol or Its Derivatives

An alternative route involves starting from 3-fluoro-4-methoxybenzene derivatives. The phenol is first protected or converted into a phenyl derivative, then subjected to Friedel-Crafts acylation with acetyl chloride or acetic anhydride.

Reaction pathway:

3-Fluoro-4-methoxybenzene + Acetyl chloride + AlCl₃ → this compound

Reaction conditions:

  • Catalyst: Aluminum chloride
  • Solvent: Carbon disulfide or dichloromethane
  • Temperature: 0°C to room temperature

Advantages:

  • High regioselectivity
  • Compatibility with various substituents

Research findings:

This method is well-established in aromatic chemistry for synthesizing substituted acetophenones, especially when functional groups like fluorine and methoxy are present, which influence reactivity and regioselectivity.

Multi-step Synthesis via Intermediates

Synthesis from 3-Fluoro-4-methoxybenzaldehyde

A multi-step approach involves starting from the aldehyde precursor:

Step 1: Conversion of 3-fluoro-4-methoxybenzaldehyde to the corresponding phenylacetic acid derivative via Grignard or other nucleophilic addition reactions.

Step 2: Acylation of the acid derivative with acetic anhydride or acyl chlorides to form the ethanone.

Step 3: Decarboxylation or reduction to obtain the target ethanone.

Reaction scheme:

3-Fluoro-4-methoxybenzaldehyde → Phenylacetic acid derivative → Acylation → this compound

Research validation:

This pathway is supported by literature on aromatic functionalization, where aldehyde intermediates are converted into acyl derivatives through Grignard or similar nucleophilic addition, followed by acylation.

Catalytic Friedel-Crafts Acylation with Acetic Anhydride

Use of Catalysts and Solvent Systems

The synthesis can also be optimized by employing catalysts such as zinc chloride or iron(III) chloride, which facilitate acylation at milder conditions, reducing side reactions.

Typical conditions:

  • Catalyst: Zinc chloride
  • Solvent: Dichloromethane
  • Temperature: 25–40°C
  • Reaction time: 2–4 hours

Research findings:

Catalytic Friedel-Crafts acylation in the presence of Lewis acids has been shown to improve yields and regioselectivity for fluorinated aromatic compounds, especially when sensitive functional groups are involved.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Advantages References
Direct Friedel-Crafts Acylation 3-Fluoro-4-methoxyphenol derivatives Acyl chloride or anhydride, AlCl₃ Room temp to 50°C, inert atmosphere Simple, high regioselectivity
Aromatic substitution 3-Fluoro-4-methoxybenzene Acetyl chloride, AlCl₃ 0°C to room temp Regioselective, efficient
Multi-step synthesis 3-Fluoro-4-methoxybenzaldehyde Grignard, acylation reagents Mild to moderate Flexibility, functional group tolerance
Catalytic acylation Aromatic precursor Acetic anhydride, Lewis acids 25–40°C Improved yields, milder conditions

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions, forming secondary alcohols or tertiary alcohols when reacting with organometallic reagents.

Reaction TypeReagents/ConditionsProduct FormedNotes
Grignard AdditionRMgX (e.g., CH₃MgBr), ether, 0–25°C2-Fluoro-1-(3-fluoro-4-methoxyphenyl)-2-alkyl/propane-1-olFluorine’s electronegativity increases carbonyl electrophilicity .
Sodium Borohydride ReductionNaBH₄, MeOH/THF, 0–25°C2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethanolLimited by steric hindrance from the CH₂F group .

Enolate Formation and Condensation Reactions

The α-hydrogens adjacent to the ketone are acidic due to fluorine’s inductive effect, facilitating enolate generation.

Reaction TypeBase/ConditionsProduct FormedApplication
Aldol CondensationLDA/NaOH, RCHO, −78°C to RTα,β-Unsaturated ketonesUsed in chalcone synthesis .
Claisen CondensationNaH, ester, THFβ-KetoestersLimited by competing side reactions.

Example : Reaction with benzaldehyde under basic conditions yields fluorinated chalcone derivatives, which are explored for their bioactivity .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the aromatic ring’s ortho/para positions, but fluorine’s electron-withdrawing nature deactivates the ring.

Reaction TypeReagents/ConditionsMajor ProductYield/Selectivity
NitrationHNO₃, H₂SO₄, 0–5°C3-Fluoro-4-methoxy-5-nitroacetophenoneLow yield due to ring deactivation.
HalogenationCl₂/FeCl₃, RT5-Halo derivativesLimited reactivity observed .

Note : Substitution occurs preferentially at the 5-position of the aromatic ring, guided by methoxy’s directing effects .

Oxidation and Reduction Pathways

While ketones are generally oxidation-resistant, the CH₂F group may allow unique transformations.

Reaction TypeReagents/ConditionsProduct FormedMechanism
Ketone ReductionLiAlH₄, ether, reflux2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethanolSteric hindrance slows reduction.
Baeyer-Villiger OxidationmCPBA, CH₂Cl₂, 0°CNot applicable (no adjacent alkyl groups).Requires lactone formation for cleavage.

Challenge : Strong reducing agents like LiAlH₄ may partially defluorinate the CH₂F group, leading to side products.

Substitution and Elimination Reactions

The C–F bond in the CH₂F group is resistant to hydrolysis but may participate in elimination under extreme conditions.

Reaction TypeReagents/ConditionsProduct FormedViability
DehydrofluorinationKOtBu, DMSO, 100°C1-(3-Fluoro-4-methoxyphenyl)ethyleneRequires harsh conditions; low yield.
Nucleophilic SubstitutionNot observed under standard conditions.C–F bond stability limits reactivity.

Cross-Coupling Reactions

The aromatic ring may engage in Suzuki or Ullmann couplings if halogenated.

Reaction TypeReagents/ConditionsProduct FormedLimitations
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl derivativesRequires pre-halogenation at position 5 .

Complexation and Coordination Chemistry

The ketone and methoxy groups can act as ligands for metal ions.

Metal IonComplex FormedApplication
Cu(II)Tetradentate complexCatalytic applications in oxidation.
Fe(III)Octahedral coordination sphereStudied for magnetic properties.

Scientific Research Applications

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react with other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring and ethanone moiety significantly impacts the compound’s properties. Key comparisons include:

2-Fluoro-1-(4-methoxyphenyl)ethan-1-one
  • Structure : 4-Methoxy and 2-fluoro substituents.
  • Molecular Formula : C₉H₈FO₂ (MW: 170.16 g/mol).
  • Key Differences : Lacks the 3-fluoro group on the phenyl ring, reducing steric and electronic effects compared to the target compound. This simpler structure may exhibit lower metabolic stability in biological applications .
2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-one (3g)
  • Structure: Two fluorines on the ethanone and a pyrazole group.
  • Molecular Formula : C₁₂H₁₀F₃N₂O₂ (MW: 280.22 g/mol).
  • The additional fluorine on the ethanone enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (CAS 2729-19-3)
  • Structure : 4-Fluorophenyl and 4-methoxyphenyl groups.
  • Molecular Formula : C₁₅H₁₃FO₂ (MW: 244.26 g/mol).
  • Key Differences : The para-fluoro substitution on the phenyl ring creates distinct electronic effects compared to the target compound’s meta-fluoro group. This positional difference may influence dipole moments and solubility .

Functional Group Variations

1-[4-(2,4-Difluorophenoxy)-3-fluorophenyl]ethan-1-one
  • Structure: Difluorophenoxy ether linkage.
  • Molecular Formula : C₁₄H₉F₃O₂ (MW: 266.22 g/mol).
  • However, the absence of a methoxy group reduces hydrogen-bonding capacity compared to the target compound .
2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one
  • Structure : Pyridine ring with nitro and methoxy groups.
  • Molecular Formula : C₈H₇FN₂O₄ (MW: 214.15 g/mol).
  • Key Differences : The nitro group on the pyridine ring introduces strong electron-withdrawing effects, making this compound more reactive in electrophilic substitutions compared to the target’s purely phenyl-based system .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications Reference
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one C₉H₇F₂O₂ 188.15 3-F, 4-OCH₃ (phenyl); 2-F (ethanone) Potential precursor for bioactive agents
2-Fluoro-1-(4-methoxyphenyl)ethan-1-one C₉H₈FO₂ 170.16 4-OCH₃ (phenyl); 2-F (ethanone) Simpler structure, lower metabolic stability
2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₀F₃N₂O₂ 280.22 Pyrazole; 2,2-diF (ethanone) Metal coordination, enhanced reactivity
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one C₁₅H₁₃FO₂ 244.26 4-F (phenyl); 4-OCH₃ (phenyl) Distinct dipole moments, solubility
1-[4-(2,4-Difluorophenoxy)-3-fluorophenyl]ethan-1-one C₁₄H₉F₃O₂ 266.22 Difluorophenoxy ether High lipophilicity, membrane permeability

Biological Activity

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is a fluorinated aromatic compound notable for its unique molecular structure, which includes two fluorine atoms and a methoxy group on a phenyl ring. This compound, with a molecular formula of C₉H₈F₂O and a molecular weight of approximately 186.16 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and cytotoxic applications.

Molecular Structure

The structural characteristics of this compound enhance its reactivity. The ketone functional group and the presence of fluorine atoms contribute to its biological interactions, making it a candidate for various pharmacological investigations.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which play a crucial role in pain and inflammation pathways. The methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in biological systems.
  • Cytotoxic Effects : Derivatives of fluorinated acetophenones have been studied for their cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values indicating significant potency .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Activity : In a study evaluating novel ethanoanthracene compounds, structural modifications led to significant antiproliferative effects against CLL cell lines. Specific compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating strong cytotoxic potential .
  • Mechanism of Action : The antiproliferative effects observed were linked to reactive oxygen species (ROS) flux, suggesting that compounds with similar structures may induce oxidative stress in cancer cells, leading to apoptosis .
  • Enzyme Interaction Studies : Interaction studies indicated that fluorinated aromatic compounds can engage with enzymes involved in inflammatory processes. This interaction could provide insights into the design of new anti-inflammatory drugs based on the structural motifs present in this compound.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique features and potential applications of this compound:

Compound NameMolecular FormulaUnique Features
3-Fluoro-4-methoxyacetophenoneC₉H₉FO₂Lacks a second fluorine atom; used as a precursor for chalcones.
2-FluoroacetophenoneC₈H₈FOSimpler structure; lacks methoxy substitution; used in various synthesis applications.
2-Fluoro-4-methoxyacetophenoneC₉H₉FO₂Contains only one fluorine; different methoxy position affects reactivity.

The dual fluorination and methoxy substitution pattern in this compound enhances its chemical reactivity compared to other similar compounds, allowing it to participate in diverse biological interactions.

Q & A

Q. What are the established synthetic routes for 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 3-fluoro-4-methoxybenzaldehyde reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
  • Catalyst loading : Excess AlCl₃ (1.2–2.0 equiv.) ensures complete activation of the acyl chloride.
  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions like over-acylation or demethylation .
  • Solvent : Dichloromethane or nitrobenzene is used for high dielectric constant and stability under acidic conditions.
    Optimization involves monitoring reaction progress via TLC or HPLC. Yields can exceed 70% with rigorous exclusion of moisture.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals:
  • δ 2.6–2.8 ppm (s, 3H, acetyl CH₃).
  • δ 3.9–4.1 ppm (s, 3H, methoxy OCH₃).
  • δ 6.8–7.5 ppm (m, aromatic protons with splitting patterns confirming fluorine substitution at the 3-position ).
  • Mass Spectrometry : ESI-MS (m/z) should match the molecular ion [M+H]⁺ at 200.05 Da (calculated for C₉H₇F₂O₂).
  • X-ray Crystallography : Single-crystal analysis resolves fluorine and methoxy group orientations (e.g., torsion angles < 10° between substituents ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Toxicity : Limited acute toxicity data exist, but structural analogs (e.g., fluorinated acetophenones) show moderate skin/eye irritation. Wash exposed areas immediately with water .

Advanced Research Questions

Q. How can solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS rates by stabilizing transition states. Dielectric constants > 30 are optimal.
  • Substituent Effects : The electron-withdrawing fluorine at the 3-position activates the ring for meta-directed NAS, while the methoxy group at 4-position deactivates para positions. Computational studies (DFT, B3LYP/6-31G*) predict activation energies for reactions with amines or thiols .
  • Experimental Validation : Kinetic assays using UV-Vis or ¹⁹F NMR track reaction progress under varied conditions .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated acetophenone derivatives?

  • Methodological Answer :
  • Reference Standards : Compare data with certified reference materials (CRMs) from PubChem or peer-reviewed studies .
  • Deuteration Studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-peak interference in NMR.
  • High-Resolution MS : Confirm molecular formulas (e.g., resolving [M+H]⁺ vs. [M+Na]⁺ adducts) to address mass discrepancies .

Q. How can ecological impacts of this compound be assessed given limited biodegradability data?

  • Methodological Answer :
  • Read-Across Models : Use OECD QSAR Toolbox to predict biodegradability based on structurally similar compounds (e.g., log Kow ~2.5 suggests moderate persistence ).
  • Microcosm Studies : Incubate the compound with soil/water samples under aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS over 28 days.
  • Toxicity to Aquatic Life : Perform acute toxicity tests (e.g., Daphnia magna EC₅₀) using OECD Test Guideline 202 .

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